Lipophilicity Differentiation: N-(4-Diethylaminophenyl)formamide vs. N-Phenylformamide
N-(4-Diethylaminophenyl)formamide possesses a computed XLogP3 value of 2, while the simpler N-phenylformamide (formanilide) has a reported XLogP3 of approximately 1.1 [1][2]. This indicates the target compound is approximately 8 times more lipophilic, a property that can significantly influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-Phenylformamide: 1.1 |
| Quantified Difference | 0.9 (Approximately 8x increase in partition coefficient) |
| Conditions | Computed value based on molecular structure |
Why This Matters
Higher lipophilicity can be a critical parameter for medicinal chemists optimizing compounds for blood-brain barrier penetration or cellular uptake.
- [1] Kuujia. N-(4-(Diethylamino)phenyl)formamide (CAS 5235-68-7). View Source
- [2] TargetMol. N-Phenylformamide. View Source
